3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

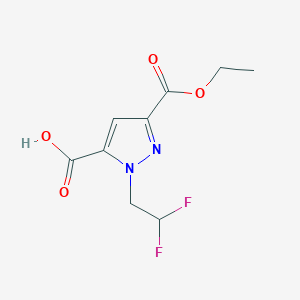

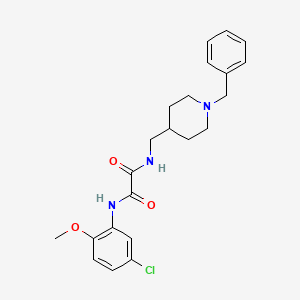

The compound “3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound. The molecule also has a morpholino group, a sulfur atom, and a 4-chlorobenzyl group attached to the quinazolinone core .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by the introduction of the morpholino, thioxo, and 4-chlorobenzyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a morpholino ring, a thioxo group (sulfur atom), and a 4-chlorobenzyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The quinazolinone core might be involved in various reactions, especially if activated by the adjacent thioxo group. The morpholino group might participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thioxo group and the morpholino group) would influence its properties .科学的研究の応用

Synthesis and Biological Activities

Antimicrobial and Anticonvulsant Properties : Thioxoquinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. A series of novel derivatives demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. Additionally, certain compounds showed potent anticonvulsant activity, highlighting their potential therapeutic applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitubercular and Antibacterial Activities : Another study on quinazolinone analogs substituted with benzothiophene revealed good yields and characterized by various spectral analyses. These compounds exhibited significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and some displayed notable antitubercular activity against the Mycobacterium tuberculosis H37Rv strain (Rao & Subramaniam, 2015).

Anticancer Potential : The exploration into 4-anilinoquinazolines led to the identification of a potent apoptosis inducer and an efficacious anticancer agent, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, demonstrating significant potential in human breast cancer models and featuring high blood-brain barrier penetration (Sirisoma et al., 2009).

Corrosion Inhibition : A study evaluated the corrosion inhibition effectiveness of quinazolinone and pyrimidinone molecules on mild steel in acidic media. Through density functional theory and molecular dynamics simulations, the research illustrated how these compounds interact with metal surfaces to prevent corrosion, showcasing their utility in industrial applications (Saha et al., 2016).

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form 3-(4-chlorophenyl)-2-aminothiophene. This intermediate is then reacted with ethyl acetoacetate to form 3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester. The ester is then cyclized with morpholine to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-aminothiophenol", "ethyl acetoacetate", "morpholine" ], "Reaction": [ "4-chlorobenzaldehyde + 2-aminothiophenol -> 3-(4-chlorophenyl)-2-aminothiophene", "3-(4-chlorophenyl)-2-aminothiophene + ethyl acetoacetate -> 3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester", "3-(4-chlorophenyl)-2-amino-4-oxobutanoic acid ethyl ester + morpholine -> 3-(4-chlorobenzyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" ] } | |

| 689766-93-6 | |

分子式 |

C19H18ClN3O2S |

分子量 |

387.88 |

IUPAC名 |

3-[(4-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C19H18ClN3O2S/c20-14-3-1-13(2-4-14)12-23-18(24)16-11-15(22-7-9-25-10-8-22)5-6-17(16)21-19(23)26/h1-6,11H,7-10,12H2,(H,21,26) |

InChIキー |

OMVBRPANJTYVJZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2644152.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2644154.png)

![5-(4-ethylphenyl)-1-(4-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2644155.png)

![1-(4-Fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B2644159.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)

![7-(4-chlorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2644162.png)

![5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2644165.png)

![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)

![2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2644170.png)